1,2-Naphthoquinone, 5-methoxy-7-methyl-

Catalog No.
S1833358
CAS No.
M.F
C8H4F4O2
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Naphthoquinone, 5-methoxy-7-methyl-

Product Name

1,2-Naphthoquinone, 5-methoxy-7-methyl-

Molecular Formula

C8H4F4O2

Molecular Weight

0

1,2-Naphthoquinone, 5-methoxy-7-methyl- is an organic compound with the molecular formula C12H10O3C_{12}H_{10}O_3 and a molecular weight of approximately 202.21 g/mol. It features a naphthoquinone structure, which is characterized by a fused ring system containing two aromatic rings and two carbonyl groups. The specific substitution of a methoxy group at the 5-position and a methyl group at the 7-position contributes to its unique properties and potential biological activities . This compound is part of the naphthoquinone family, which includes various derivatives known for their diverse chemical reactivity and biological significance.

  • Electrophilic Substitution: The presence of electron-donating groups such as the methoxy group enhances the reactivity of the naphthoquinone ring towards electrophiles.
  • Reduction Reactions: Naphthoquinones can be reduced to corresponding hydroxy derivatives or dihydro compounds, which may exhibit different biological activities.
  • Nucleophilic Addition: The carbonyl groups in naphthoquinones can react with nucleophiles, leading to various adducts that may have pharmaceutical relevance.

These reactions are crucial for synthesizing new derivatives with enhanced or modified biological properties.

Research has demonstrated that 1,2-naphthoquinone derivatives possess significant biological activities:

  • Antimicrobial Activity: Studies indicate that 5-methoxy-7-methyl- exhibits antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt cellular functions and inhibit growth .
  • Antitumor Properties: Some naphthoquinone derivatives have shown promise in cancer research, demonstrating cytotoxic effects against cancer cell lines. The mechanisms often involve inducing apoptosis or disrupting cellular metabolism .
  • Anti-inflammatory Effects: Certain derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

The synthesis of 1,2-naphthoquinone, 5-methoxy-7-methyl- can be achieved through several methods:

  • Oxidation of Naphthalene Derivatives: Starting from appropriate naphthalene derivatives, oxidation reactions can yield naphthoquinones. This may involve reagents such as potassium permanganate or chromium trioxide.
  • Methylation and Methoxylation Reactions: Specific methylation and methoxylation processes can introduce the methoxy and methyl groups at desired positions on the naphthoquinone scaffold.
  • Multi-step Synthesis: A combination of synthetic steps involving functional group transformations can also be employed to achieve the final product.

These methods allow for the modification of the naphthoquinone structure to enhance its biological activity or tailor its properties for specific applications.

1,2-Naphthoquinone, 5-methoxy-7-methyl- has several applications across various fields:

  • Pharmaceuticals: Due to its bioactive properties, it is investigated for potential use in developing new antimicrobial and anticancer agents.
  • Dyes and Pigments: Naphthoquinones are used in dye manufacturing due to their vibrant colors and stability.
  • Biochemical Research: As a reagent in biochemical assays, it helps in studying enzyme activities and cellular processes.

Interaction studies involving 1,2-naphthoquinone derivatives focus on understanding their mechanism of action at the molecular level:

  • Enzyme Inhibition Studies: Research indicates that these compounds can inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.
  • Binding Affinity Studies: Investigations into how these compounds interact with cellular targets provide insights into their pharmacological profiles.

Such studies are crucial for elucidating how structural modifications influence biological activity.

Several compounds share structural similarities with 1,2-naphthoquinone, 5-methoxy-7-methyl-, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1,4-NaphthoquinoneNaphthoquinoneAntimicrobial and anticancer activities
5-Methoxy-1,4-naphthoquinoneNaphthoquinoneAntioxidant properties
7-Methyl-1,4-naphthoquinoneNaphthoquinonePotential anti-inflammatory effects
Menadione (Vitamin K3)NaphthoquinoneEssential for blood coagulation
JugloneNaphthalene derivativeAntimicrobial and anticancer properties

The uniqueness of 1,2-naphthoquinone, 5-methoxy-7-methyl- lies in its specific substitution pattern that influences its reactivity and biological activity compared to other naphthoquinones. Its methoxy and methyl groups enhance solubility and modulate interactions with biological targets.

XLogP3

1.8

Dates

Last modified: 07-20-2023

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